molecular formula C11H10FN3O B1493781 2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one CAS No. 2091575-65-2

2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

Cat. No. B1493781
CAS RN: 2091575-65-2
M. Wt: 219.21 g/mol
InChI Key: JHTJBSDCKLFLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one, also known as 2-APB, is an organic compound with a molecular formula of C10H9FN2O. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2-APB is a versatile compound that has a variety of uses in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, including “2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one”, have shown promise in anti-fibrosis research. These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Applications

The pyrimidine core is known to exhibit antimicrobial properties. Research into derivatives of pyrimidine, such as the compound , could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria .

Antiviral Research

Pyrimidine derivatives are also explored for their antiviral activities. The structural analogs of “2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one” could be synthesized and tested against various viral infections, contributing to the field of antiviral drug development .

Antitumor Properties

The compound’s potential in cancer treatment is significant, with studies suggesting that pyrimidine derivatives can exhibit antitumor activities. They could be used to design drugs targeting specific pathways involved in cancer cell proliferation .

Chemical Biology

In chemical biology, this compound can be used to synthesize libraries of novel heterocyclic compounds with potential biological activities. It serves as a building block for creating diverse molecules for biological screening .

Medicinal Chemistry

As a privileged structure in medicinal chemistry, the pyrimidine moiety of the compound can be employed in the design of drugs with a wide range of pharmacological activities. It’s a key component in the synthesis of compounds with therapeutic potential .

properties

IUPAC Name

2-amino-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-8-3-1-7(2-4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJBSDCKLFLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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